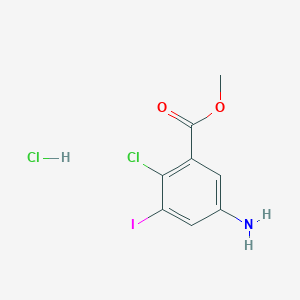

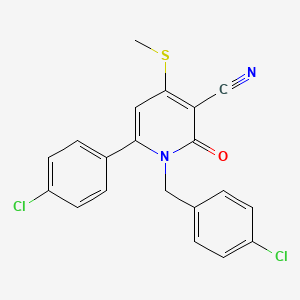

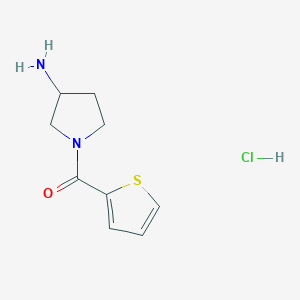

![molecular formula C25H16Cl2F6N6O4 B2552732 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 339101-16-5](/img/structure/B2552732.png)

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include multiple aromatic rings, halogens, and a trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related heterocycles and pyrimidine derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the interaction of intermediates with various reagents to produce derivatives with potential biological activity. For example, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine and triazepine derivatives from a chromeno-pyrimidine precursor . This suggests that a similar approach could be used for the synthesis of the compound , utilizing appropriate precursors and reagents to construct the pyrimidine core and introduce the various substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with planarity of the pyrimidine ring and the substituents' positions influencing the molecule's overall geometry. In "2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(2)8 and R6(6)32 rings," the authors discuss the planarity of the pyrimidine ring and the significance of hydrogen bonding in the crystal structure . This information is relevant for understanding how the compound might crystallize and interact with other molecules.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary widely depending on the substituents present. The paper on chromeno-pyrimidine derivatives shows a range of reactions, including condensation with active methylene compounds and reactions with chlorinated reagents . These reactions are indicative of the types of chemical transformations that the compound might undergo, especially in the presence of nucleophilic or electrophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone is discussed in one paper, highlighting the importance of intermolecular hydrogen bonding . Such bonding can affect solubility, melting point, and other physical properties. The presence of halogens and trifluoromethyl groups in the compound would likely contribute to its lipophilicity and could impact its reactivity and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Tautomerism and Molecular Interactions in Nucleic Acids

Tautomerism of Nucleic Acid Bases : Studies on tautomerism of nucleic acid bases indicate significant implications for molecular interactions, especially in the context of DNA replication and mutations. The research highlights the impact of environmental interactions on the stability and reactivity of nucleic acid bases, which could be relevant to understanding the biological activity of complex heterocyclic compounds like the one mentioned (Person et al., 1989).

Synthetic Pathways and Structural Properties

Novel Substituted Thiazolidinones : The synthesis of novel substituted thiazolidinones demonstrates the versatility of heterocyclic chemistry in producing compounds with potential biological activities. This research area overlaps with the interest in synthesizing complex molecules with specific structural features (Issac & Tierney, 1996).

Hybrid Catalysts in Organic Synthesis

Synthesis of Pyranopyrimidine Scaffolds : The utilization of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry, showcases the importance of catalysis in the construction of complex heterocycles. This is particularly relevant for the synthesis of compounds with intricate structures such as the one (Parmar, Vala, & Patel, 2023).

Pharmacophore Design for Kinase Inhibition

p38α MAP Kinase Inhibitors : The design of kinase inhibitors based on heterocyclic scaffolds highlights the therapeutic potential of such compounds in addressing inflammatory diseases and cancer. The structural complexity and specificity required for inhibiting kinase activity align with the intricate structure of the queried compound (Scior et al., 2011).

Functional Chemical Groups in CNS Drugs

CNS Acting Drugs Synthesis : Exploration of functional chemical groups that could serve as lead molecules for synthesizing CNS-active compounds underscores the potential of heterocyclic chemistry in discovering new therapeutic agents. This area is directly related to the development of complex molecules for neurological applications (Saganuwan, 2017).

Eigenschaften

IUPAC Name |

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Cl2F6N6O4/c26-17-7-12(24(28,29)30)9-36-19(17)34-5-6-39-22(41)16(20(40)38-23(39)42)11-35-14-1-3-15(4-2-14)43-21-18(27)8-13(10-37-21)25(31,32)33/h1-4,7-11,41H,5-6H2,(H,34,36)(H,38,40,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFQLMQPQXAORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(N(C(=O)NC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Cl2F6N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

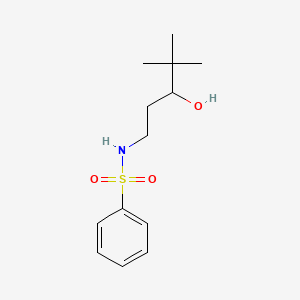

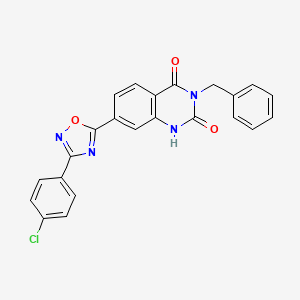

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

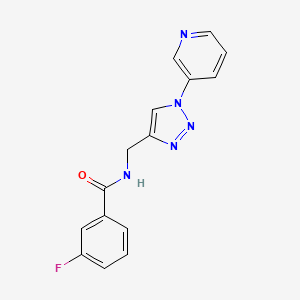

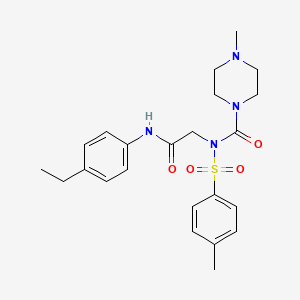

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

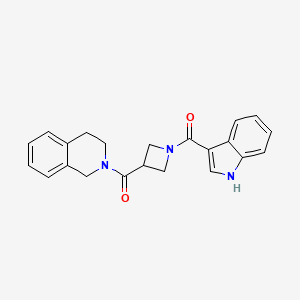

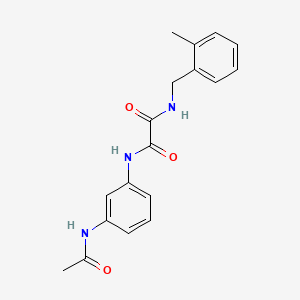

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)